molecular formula C13H15N3 B11889787 8-[2-(Propan-2-ylidene)hydrazinyl]naphthalen-1-amine CAS No. 19226-03-0

8-[2-(Propan-2-ylidene)hydrazinyl]naphthalen-1-amine

Cat. No.: B11889787
CAS No.: 19226-03-0
M. Wt: 213.28 g/mol
InChI Key: AUUQQYCTSJJIRT-UHFFFAOYSA-N
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Description

8-[2-(Propan-2-ylidene)hydrazinyl]naphthalen-1-amine is a chemical compound with the molecular formula C13H15N3 It is known for its unique structure, which includes a naphthalene ring substituted with a hydrazinyl group and an isopropylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[2-(Propan-2-ylidene)hydrazinyl]naphthalen-1-amine typically involves the reaction of naphthalen-1-amine with isopropylidene hydrazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters. Purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

8-[2-(Propan-2-ylidene)hydrazinyl]naphthalen-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazinyl group to an amine.

    Substitution: The naphthalene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-1-amine oxides, while reduction could produce naphthalen-1-amine derivatives.

Scientific Research Applications

8-[2-(Propan-2-ylidene)hydrazinyl]naphthalen-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-[2-(Propan-2-ylidene)hydrazinyl]naphthalen-1-amine involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their function. Additionally, the compound’s structure allows it to intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    8-[2-(Propan-2-ylidene)hydrazinyl]naphthalen-2-amine: Similar structure but with the hydrazinyl group at a different position on the naphthalene ring.

    8-[2-(Propan-2-ylidene)hydrazinyl]anthracen-1-amine: Contains an anthracene ring instead of a naphthalene ring.

    8-[2-(Propan-2-ylidene)hydrazinyl]phenanthren-1-amine: Features a phenanthrene ring in place of the naphthalene ring.

Uniqueness

8-[2-(Propan-2-ylidene)hydrazinyl]naphthalen-1-amine is unique due to its specific substitution pattern and the presence of both hydrazinyl and isopropylidene groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

19226-03-0

Molecular Formula

C13H15N3

Molecular Weight

213.28 g/mol

IUPAC Name

1-N-(propan-2-ylideneamino)naphthalene-1,8-diamine

InChI

InChI=1S/C13H15N3/c1-9(2)15-16-12-8-4-6-10-5-3-7-11(14)13(10)12/h3-8,16H,14H2,1-2H3

InChI Key

AUUQQYCTSJJIRT-UHFFFAOYSA-N

Canonical SMILES

CC(=NNC1=CC=CC2=C1C(=CC=C2)N)C

Origin of Product

United States

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